molecular formula C11H9N3 B13250541 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile

4-(1-methyl-1H-pyrazol-5-yl)benzonitrile

Cat. No.: B13250541
M. Wt: 183.21 g/mol
InChI Key: RQIRLMQCLBBDMV-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-5-yl)benzonitrile is an organic compound with the molecular formula C11H9N3. It is a derivative of benzonitrile, where a 1-methyl-1H-pyrazol-5-yl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures (around 100-120°C) to facilitate the coupling reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-5-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-5-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-methyl-1H-pyrazol-5-yl)benzonitrile is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This unique structure may provide distinct advantages in certain applications, such as increased binding affinity to specific molecular targets or enhanced stability under certain conditions .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

4-(2-methylpyrazol-3-yl)benzonitrile

InChI

InChI=1S/C11H9N3/c1-14-11(6-7-13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3

InChI Key

RQIRLMQCLBBDMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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